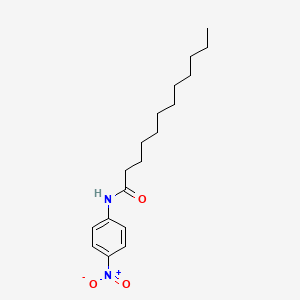![molecular formula C49H96N4O5S B14456617 1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate CAS No. 67874-10-6](/img/structure/B14456617.png)
1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate is a complex organic compound that belongs to the class of imidazolium salts. This compound is characterized by its unique structure, which includes a long alkyl chain and a cyanoethyl group. It is primarily used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate typically involves multiple steps. One common method includes the reaction of icosanoic acid with 2-cyanoethylamine to form an amide intermediate. This intermediate is then reacted with 1-methyl-2-nonadecyl-4,5-dihydro-1H-imidazole in the presence of a suitable catalyst to form the desired imidazolium salt. The final step involves the addition of methyl sulfate to form the methyl sulfate salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate involves its interaction with specific molecular targets. The compound can interact with cellular membranes, leading to changes in membrane permeability and function. It may also inhibit specific enzymes or proteins, disrupting cellular processes and leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-3-octadecylimidazolium chloride
- 1-Methyl-3-hexadecylimidazolium bromide
- 1-Methyl-3-dodecylimidazolium iodide
Uniqueness
1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate is unique due to its long alkyl chain and the presence of a cyanoethyl group
Propriétés
Numéro CAS |
67874-10-6 |
|---|---|
Formule moléculaire |
C49H96N4O5S |
Poids moléculaire |
853.4 g/mol |
Nom IUPAC |
N-(2-cyanoethyl)-N-[2-(1-methyl-2-nonadecyl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]icosanamide;methyl sulfate |
InChI |
InChI=1S/C48H93N4O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-47-50-42-45-52(47,3)46-44-51(43-38-41-49)48(53)40-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-40,42-46H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
HROQWPUNOJRCJI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC1=NCC[N+]1(C)CCN(CCC#N)C(=O)CCCCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



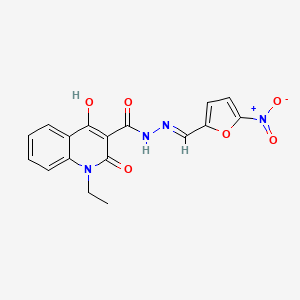
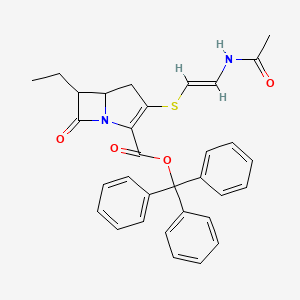
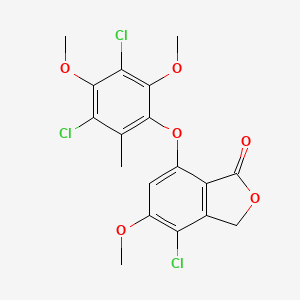
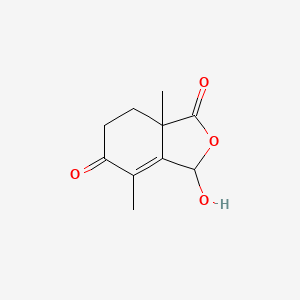
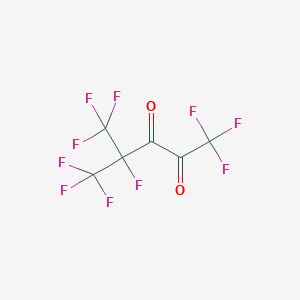
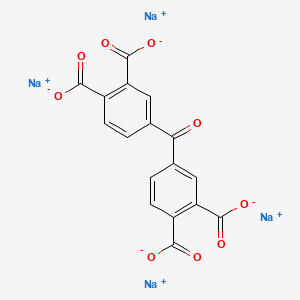
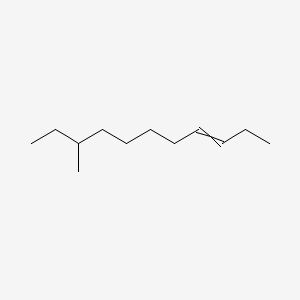

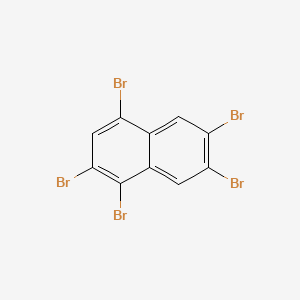
![ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate](/img/structure/B14456591.png)
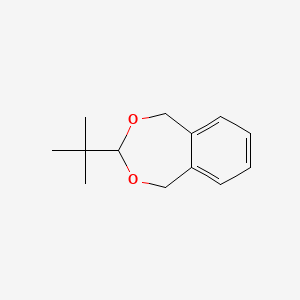
![7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14456598.png)
